molecular formula C16H22BNO3 B2720828 N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 2246743-13-3

N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

Cat. No. B2720828
CAS RN: 2246743-13-3
M. Wt: 287.17
InChI Key: KPCMKCASQACTOR-UHFFFAOYSA-N
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Description

“N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide” is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .


Synthesis Analysis

This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was elucidated from FT-IR, 1H NMR, and mass spectra .


Molecular Structure Analysis

The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT). The calculated data are consistent with the results of X-ray diffraction .


Chemical Reactions Analysis

The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed using DFT. The electrostatic potential of molecules as well as molecular frontier orbitals have been calculated for further analysis of the physical and chemical properties of the compound .

Scientific Research Applications

Larvicidal Properties

Research by Taylor et al. (1998) explored the synthesis and larvicidal properties of cyclopropylcarboxamides related to cis-permethrin, highlighting their potential in controlling mosquito larvae, which are vectors for diseases like dengue and malaria. This study emphasizes the importance of chemical derivatives in developing new insecticides (Taylor, Hall, & Vedres, 1998).

Potential Antidepressants

Bonnaud et al. (1987) synthesized and evaluated 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants, demonstrating the significance of cyclopropane carboxamides in pharmaceutical research for mental health treatments (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).

NMDA Receptor Antagonists

Shuto et al. (1995) developed derivatives of cyclopropane carboxamides as NMDA receptor antagonists, contributing to the research on neuroprotective agents and treatments for neurological disorders. These findings underscore the role of chemical synthesis in addressing challenges in neurology and psychiatry (Shuto, Takada, Mochizuki, Tsujita, Hase, Ono, Shibuya, & Matsuda, 1995).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) investigated the synthesis of cyclopropane derivatives for antimicrobial and antioxidant activities, highlighting the potential of these compounds in combating microbial infections and oxidative stress (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Serine Protease Inhibitors

Spencer et al. (2002) described the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives and their inhibitory activity against serine proteases, demonstrating the application of boron-containing compounds in therapeutic research (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, Deadman, 2002).

Safety and Hazards

While specific safety and hazards information for this exact compound is not available, it’s worth noting that similar compounds, such as “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol”, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-8-13(12)18-14(19)11-9-10-11/h5-8,11H,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCMKCASQACTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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